molecular formula C18H16F3NOS B1327347 2'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone CAS No. 898782-50-8

2'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone

Cat. No.: B1327347
CAS No.: 898782-50-8
M. Wt: 351.4 g/mol
InChI Key: KADSAPTVHTWSMO-UHFFFAOYSA-N
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Description

2'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone is a synthetic benzophenone derivative incorporating a thiomorpholine moiety and a trifluoromethyl group. This molecular architecture, which features a sulfur-containing morpholine ring, is of significant interest in medicinal chemistry and drug discovery for constructing compound libraries and probing structure-activity relationships. While the specific biological activity and mechanism of action for this exact compound require further investigation, closely related thiomorpholinomethyl benzophenone analogs are frequently utilized as key intermediates or building blocks in organic synthesis . The presence of the thiomorpholine group can influence the molecule's electronic properties and its potential to act as a hydrogen bond acceptor. The trifluoromethyl group is a common pharmacophore known to enhance metabolic stability, lipophilicity, and membrane permeability in bioactive molecules. Researchers value this compound for developing new chemical entities, particularly in designing protease inhibitors, kinase inhibitors, and other small-molecule therapeutics where the benzophenone scaffold is prevalent. This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[2-(thiomorpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NOS/c19-15-9-13(10-16(20)17(15)21)18(23)14-4-2-1-3-12(14)11-22-5-7-24-8-6-22/h1-4,9-10H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADSAPTVHTWSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643846
Record name {2-[(Thiomorpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-50-8
Record name Methanone, [2-(4-thiomorpholinylmethyl)phenyl](3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Thiomorpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone typically involves the reaction of 3,4,5-trifluorobenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzophenone structure can be reduced to form alcohols.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethyl groups.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone involves its interaction with molecular targets, such as enzymes or receptors. The thiomorpholine ring and trifluoromethyl groups contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Substituent Group Variations

Key analogs include benzophenones with differing substituents at the 2'-position, such as azetidinomethyl, pyrrolidinomethyl, and acetoxy groups. The table below summarizes structural and property differences:

Compound Name Substituent Group Heteroatom Ring Size Molecular Formula* Key Properties
2'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone Thiomorpholinomethyl S, N 6-membered C₁₈H₁₅F₃NOS High lipophilicity (logP ~3.8); sulfur-mediated redox sensitivity
2'-Azetidinomethyl-3,4,5-trifluorobenzophenone Azetidinomethyl N 4-membered C₁₇H₁₄F₃NO High ring strain; increased reactivity
2'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone Pyrrolidinomethyl N 5-membered C₁₈H₁₆F₃NO Moderate lipophilicity (logP ~2.9); stable
2-Acetoxy-3',4',5'-trifluorobenzophenone Acetoxy O C₁₅H₉F₃O₃ Hydrolyzable ester; lower thermal stability

*Molecular formulas are estimated based on structural analogs in –3.

Physicochemical Properties

  • Lipophilicity: The thiomorpholinomethyl group’s sulfur atom enhances lipophilicity (logP ~3.8) compared to pyrrolidinomethyl (logP ~2.9) and acetoxy (logP ~2.1) analogs, improving membrane permeability in biological systems .
  • Thermal Stability: The acetoxy derivative degrades at lower temperatures (~150°C) due to ester cleavage, whereas thiomorpholinomethyl and pyrrolidinomethyl analogs remain stable up to 250°C .

Biological Activity

2'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C18H16F3NOSC_{18}H_{16}F_3NOS, indicating the presence of trifluoromethyl groups and a thiomorpholine moiety, which may influence its pharmacological properties.

The compound's structure includes:

  • Trifluorobenzophenone Core : This component contributes to the compound's lipophilicity and potential interactions with biological membranes.
  • Thiomorpholine Group : This heterocyclic structure may enhance binding to specific biological targets due to its ability to mimic natural substrates.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies show efficacy against various bacterial strains.
  • Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition : Investigations suggest it may act as an inhibitor for specific enzymes involved in metabolic pathways.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Binding Affinity : The trifluoromethyl groups enhance the compound's binding affinity to target proteins or enzymes.
  • Interaction with Receptors : The thiomorpholine moiety may facilitate interactions with receptor sites, potentially modulating signal transduction pathways.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed the following results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate moderate antibacterial activity, suggesting potential for development into therapeutic agents against resistant strains.

Anticancer Activity

In vitro studies assessed the compound's effect on human cancer cell lines. The results are summarized below:

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)20

These data suggest that this compound has significant anticancer potential, particularly against breast cancer cells.

Q & A

Q. What are the optimal synthetic routes for 2'-thiomorpholinomethyl-3,4,5-trifluorobenzophenone?

Methodological Answer:

  • Grignard Reagent Adaptation : Utilize microflow systems (e.g., T-micromixer and falling film microreactor) to enable efficient aryl-Grignard reagent formation and subsequent carboxylation with CO₂, as demonstrated for structurally related fluorinated benzophenones .
  • Halogen Substitution : Explore catalytic carbonylation or Friedel-Crafts alkylation methods, which are effective for synthesizing difluorobenzophenone derivatives. These methods can be modified by introducing thiomorpholinomethyl groups post-synthesis .
  • Purity Optimization : Employ column chromatography or recrystallization for purification, as described in phosphazene compound syntheses (e.g., triethylamine-mediated reactions with THF solvent systems) .

Q. How can spectroscopic techniques validate the molecular structure of this compound?

Methodological Answer:

  • 19F NMR Analysis : Detect fluorine substituent environments and confirm regioselectivity of fluorination. Unusual bond angles or steric hindrance (e.g., around phosphorus in analogous compounds) may require X-ray crystallography for definitive structural confirmation .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ~236.19 g/mol for the core benzophenone structure) and fragmentation patterns to distinguish thiomorpholinomethyl substituents from other alkyl groups .

Advanced Research Questions

Q. How do fluorine substituents influence the electronic and steric properties of this compound?

Methodological Answer:

  • Computational Modeling : Use density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals. Compare results with experimental 19F NMR chemical shifts to assess electron-withdrawing effects .
  • Steric Analysis : Conduct X-ray crystallography to measure bond angles and torsional strain caused by trifluoromethyl and thiomorpholinomethyl groups. Compare with non-fluorinated analogs to quantify steric contributions .

Q. What experimental strategies resolve contradictions in reaction pathway data (e.g., unexpected byproducts)?

Methodological Answer:

  • Reaction Monitoring : Implement in-situ FTIR or thin-layer chromatography (TLC) to track intermediates during thiomorpholinomethylation. Adjust reaction stoichiometry if triethylammonium chloride salts (common byproducts in phosphazene syntheses) are observed .
  • Isotopic Labeling : Use 13C-labeled CO₂ in carboxylation steps to trace carbon incorporation and identify competing reaction pathways (e.g., incomplete Grignard exchange) .

Q. How can researchers address discrepancies in physicochemical property measurements (e.g., solubility, thermal stability)?

Methodological Answer:

  • Triangulation of Methods : Combine differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and dynamic vapor sorption (DVS) to cross-validate thermal stability and hygroscopicity data .
  • Co-Solvent Systems : Test solubility in fluorophilic solvents (e.g., hexafluoroisopropanol) or ionic liquids to mitigate poor solubility in polar aprotic solvents .

Experimental Design & Data Analysis

Q. How to design a kinetic study for thiomorpholinomethyl group substitution reactions?

Methodological Answer:

  • Pseudo-First-Order Conditions : Maintain excess nucleophile (e.g., thiomorpholine) to isolate rate constants for substitution at the benzophenone core. Monitor progress via 19F NMR time-course experiments .
  • Arrhenius Plotting : Conduct reactions at multiple temperatures (e.g., 25–80°C) to determine activation energy and infer mechanistic pathways (e.g., associative vs. dissociative) .

Q. What statistical approaches are recommended for analyzing conflicting spectroscopic or crystallographic data?

Methodological Answer:

  • Multivariate Analysis : Apply principal component analysis (PCA) to NMR datasets to identify outliers or systematic errors in peak assignments .
  • Rietveld Refinement : For crystallographic discrepancies, refine X-ray data against multiple structural models to resolve disorder in fluorine or sulfur atom positions .

Safety & Handling in Academic Settings

Q. What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation & PPE : Use fume hoods for synthesis steps involving volatile intermediates (e.g., Grignard reagents) and wear nitrile gloves to prevent skin irritation (H315). Respiratory protection (N95 masks) is advised due to H335 risks .
  • Waste Management : Neutralize reaction quench waste (e.g., with aqueous NH₄Cl) to avoid exothermic decomposition, as recommended for fluorinated aromatic byproducts .

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